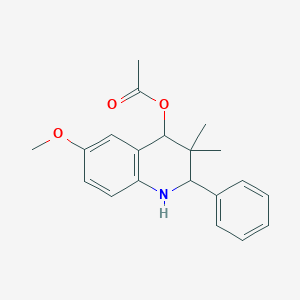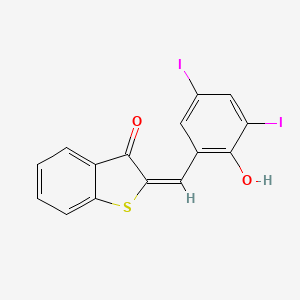![molecular formula C25H23N3O2 B5461144 N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide, also known as MQN-105, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQN-105 is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide involves the inhibition of various enzymes and signaling pathways. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide have been studied in various cell and animal models. In cancer cells, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of infection, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce bacterial load and improve survival rates.
実験室実験の利点と制限
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its high potency and selectivity. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to have a low IC50 value, indicating that it is effective at low concentrations. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to be selective for its target enzymes and signaling pathways, reducing the risk of off-target effects. One limitation of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, with the goal of developing it as a potential drug candidate. In addition, future studies could focus on optimizing the synthesis method of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide to improve its yield and purity.
合成法
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the condensation of 3-(4-methoxyphenyl)propylamine and 6-chloro-8-nitroquinoline in the presence of a base and a palladium catalyst. The multi-step synthesis method involves the conversion of 6-chloro-8-nitroquinoline to 6-aminonicotinamide, which is then coupled with 3-(4-methoxyphenyl)propylamine using a coupling agent. Both methods have been successful in synthesizing N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide with high yields and purity.
科学的研究の応用
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In infectious diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-12-9-18(10-13-21)5-3-16-27-25(29)20-11-14-23(28-17-20)22-8-2-6-19-7-4-15-26-24(19)22/h2,4,6-15,17H,3,5,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYKZYKUPXVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[(1-phenyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5461081.png)
![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)

![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5461163.png)
